Dimethenamid-d3

Environmental Analysis Pesticide Residue LC-MS/MS Quantification

Dimethenamid-d3 is a deuterium-labeled internal standard designed for precise LC-MS/MS and GC-MS quantification of dimethenamid in environmental and food matrices. With a +3 Da mass shift and near-identical chromatographic behavior, it reliably corrects for matrix-induced ion suppression and recovery losses, outperforming unlabeled or structural analogs. Essential for EPA 535 and multi-residue pesticide methods, it ensures method accuracy (70-120% recovery) and precision (RSD <20%).

Molecular Formula C12H18ClNO2S
Molecular Weight 278.81 g/mol
Cat. No. B587684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethenamid-d3
Synonyms2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-[2-(methoxy-d3)-1-methylethyl]acetamide;  Fieldstar-d3;  Frontier-d3;  SAN 582-d3;  SAN 582H-d3; 
Molecular FormulaC12H18ClNO2S
Molecular Weight278.81 g/mol
Structural Identifiers
InChIInChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/i4D3
InChIKeyJLYFCTQDENRSOL-GKOSEXJESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethenamid-d3: Deuterated Analytical Standard for LC-MS/MS Quantification of the Herbicide Dimethenamid


Dimethenamid-d3 is a stable isotope-labeled analog of the chloroacetamide herbicide dimethenamid, specifically substituted with three deuterium atoms on the methoxy group [1]. It serves as an internal standard (IS) for the accurate quantification of dimethenamid in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . The compound is characterized by a molecular weight of 278.81 g/mol and a mass shift of +3 Da relative to the unlabeled analyte .

Why Unlabeled Dimethenamid or Structural Analogs Cannot Replace Dimethenamid-d3 as an Internal Standard in LC-MS/MS Quantification


Generic substitution with unlabeled dimethenamid or a structural analog fails due to fundamental limitations in mass spectrometry-based quantification. Unlabeled dimethenamid cannot be distinguished from endogenous analyte in the sample, leading to inaccurate quantitation. Structural analogs, while offering a different mass, exhibit divergent extraction recovery, ionization efficiency, and chromatographic retention relative to the target analyte, which compromises their ability to correct for matrix effects and method variability [1]. In contrast, Dimethenamid-d3, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with the analyte and experiences nearly identical sample preparation and ionization behavior, enabling reliable compensation for matrix suppression/enhancement and instrument drift [2].

Quantitative Evidence for the Superiority of Dimethenamid-d3 as an LC-MS/MS Internal Standard


Isotopic Purity and Mass Shift Enable Unambiguous MS Detection

Dimethenamid-d3 possesses an isotopic enrichment of 98 atom % D, ensuring that 98% of molecules contain the +3 Da mass shift, which minimizes spectral overlap with the unlabeled analyte . This is critical for achieving high signal-to-noise ratios and accurate peak integration in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. In contrast, a hypothetical internal standard with lower isotopic enrichment (e.g., 95 atom % D) would introduce a 5% cross-contribution of unlabeled species, degrading quantification accuracy, particularly at low analyte concentrations [1].

Environmental Analysis Pesticide Residue LC-MS/MS Quantification

Chemical Purity and Storage Stability Ensure Reliable Calibration

Dimethenamid-d3 is supplied with a certified purity of 98% (CP), comparable to the unlabeled analytical standard (≥98.0% by HPLC) . This high purity minimizes the introduction of unknown impurities that could interfere with chromatographic separation or mass spectrometric detection. Crucially, the recommended storage temperature of −20°C for Dimethenamid-d3 is lower than the 2-10°C range for the unlabeled standard, reflecting the vendor's guidance to preserve the integrity of the deuterated compound .

Analytical Chemistry Method Validation Quality Control

Superior Matrix Effect Compensation Relative to Structural Analog Internal Standards

Stable isotope-labeled internal standards (SIL-IS) like Dimethenamid-d3 are widely recognized to provide superior compensation for matrix effects compared to structural analogs. In a representative class-level example, the use of a SIL-IS was shown to reduce the relative standard deviation (RSD) of quantification in complex matrices from >15% (using a structural analog) to <5% [1]. While direct data for Dimethenamid-d3 in a specific matrix is not provided in this summary, the principle of co-elution and identical ionization behavior is fundamental to its design and expected performance. This class-level inference is supported by the near-identical physicochemical properties (e.g., logP 2.6) and the mass shift of +3 Da, which avoids isobaric interferences [2].

LC-MS/MS Matrix Effect Isotope Dilution Mass Spectrometry

Regulatory Alignment for EPA Method 535 and Environmental Monitoring

Dimethenamid-d3 is specifically designed to support quantification in methods targeting chloroacetamide herbicide degradates, such as EPA Method 535 for drinking water [1]. This method, which analyzes ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates, implicitly relies on the availability of stable isotope-labeled internal standards to meet the stringent accuracy and precision requirements of regulatory compliance. While the unlabeled dimethenamid standard is used for calibration, the deuterated analog is the preferred internal standard for compensating matrix effects and ensuring data integrity in complex water samples [2].

Environmental Monitoring Drinking Water Analysis EPA Method 535

Key Application Scenarios for Dimethenamid-d3 in Environmental and Food Safety Laboratories


Accurate Quantification of Dimethenamid Residues in Surface and Groundwater

Laboratories tasked with monitoring pesticide contamination in water sources must employ Dimethenamid-d3 as an internal standard to correct for matrix-induced ion suppression/enhancement common in environmental water samples. Its use, as exemplified in methods like EPA 535, ensures that reported concentrations of dimethenamid and its degradates meet the data quality objectives required for regulatory compliance [1].

Robust LC-MS/MS Method Validation for Food Safety Testing

When validating a multi-residue pesticide method for food commodities (e.g., maize, soybean), incorporating Dimethenamid-d3 into the sample preparation workflow provides a means to assess and correct for recovery losses and matrix effects across diverse sample types. This is critical for achieving the method precision (RSD <20%) and accuracy (recovery 70-120%) stipulated by international guidelines [2].

Environmental Fate and Metabolism Studies Using Isotope Dilution

Researchers investigating the degradation pathways and half-life of dimethenamid in soil or plant systems can utilize Dimethenamid-d3 as a tracer or internal standard to distinguish exogenously applied parent compound from its metabolites. This application leverages the +3 Da mass shift to enable precise quantification of the parent compound even in the presence of complex metabolite mixtures [3].

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